

A Technical Guide to (3-bromophenyl)hydrazine: Physical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-bromophenyl)hydrazine

Cat. No.: B1328922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **(3-bromophenyl)hydrazine**, with a focus on its appearance, physical state, and key applications in chemical synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

(3-bromophenyl)hydrazine is an aromatic hydrazine derivative that is typically encountered in its free base form or as a more stable hydrochloride salt. At room temperature, the free base is a solid, appearing as a white to off-white crystalline powder. The hydrochloride salt presents as an off-white to light brown powder.

Data Presentation

The following tables summarize the key quantitative physical and chemical properties of **(3-bromophenyl)hydrazine** and its hydrochloride salt.

Table 1: Physical Properties of **(3-bromophenyl)hydrazine**

Property	Value
Appearance	White to off-white crystalline solid
Molecular Formula	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol
Melting Point	70 °C
Boiling Point	265.5 °C
Density	1.578 g/cm ³
Solubility	Soluble in ethanol and acetone; limited solubility in water.

Table 2: Physical Properties of **(3-bromophenyl)hydrazine** hydrochloride

Property	Value
Appearance	Off-white to light brown powder[1]
Molecular Formula	C ₆ H ₈ BrClN ₂
Molecular Weight	223.50 g/mol [2][3]
Melting Point	227-231 °C (decomposes)[1][2][3]
Solubility	Slightly soluble in DMSO and Methanol[1]

Experimental Protocols

Detailed methodologies for the synthesis of **(3-bromophenyl)hydrazine** and the determination of its key physical properties are provided below.

Synthesis of **(3-bromophenyl)hydrazine**

This protocol is adapted from general procedures for the synthesis of phenylhydrazines from anilines.

Objective: To synthesize **(3-bromophenyl)hydrazine** from 3-bromoaniline via diazotization followed by reduction.

Materials:

- 3-bromoaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Sulfite (Na_2SO_3) or Stannous Chloride (SnCl_2)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ice
- Standard laboratory glassware (beaker, flask, funnel, etc.)
- Stirring apparatus
- Filtration apparatus

Procedure:

- **Diazotization:**
 - Dissolve a known quantity of 3-bromoaniline in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-bromoaniline solution while maintaining the temperature below 5 °C with constant stirring.
 - Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- **Reduction:**

- In a separate vessel, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride) in water and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.
- After the addition is complete, continue to stir the mixture for a specified time to ensure complete reduction.

- Isolation and Purification:
 - Make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution.
 - The **(3-bromophenyl)hydrazine** product will precipitate out of the solution.
 - Collect the solid product by vacuum filtration and wash it with cold deionized water.
 - The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Determination of Physical Properties

The following are general, standard protocols for determining the physical properties of solid organic compounds like **(3-bromophenyl)hydrazine**.

2.2.1. Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a crystalline solid.

Procedure:

- Ensure the sample is completely dry and finely powdered.[\[4\]](#)
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[5\]](#)
- Place the capillary tube in a melting point apparatus.[\[5\]](#)

- Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[5][6]
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

2.2.2. Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of a liquid organic compound. While **(3-bromophenyl)hydrazine** is a solid at room temperature, this method is applicable at elevated temperatures where it is in a liquid state.

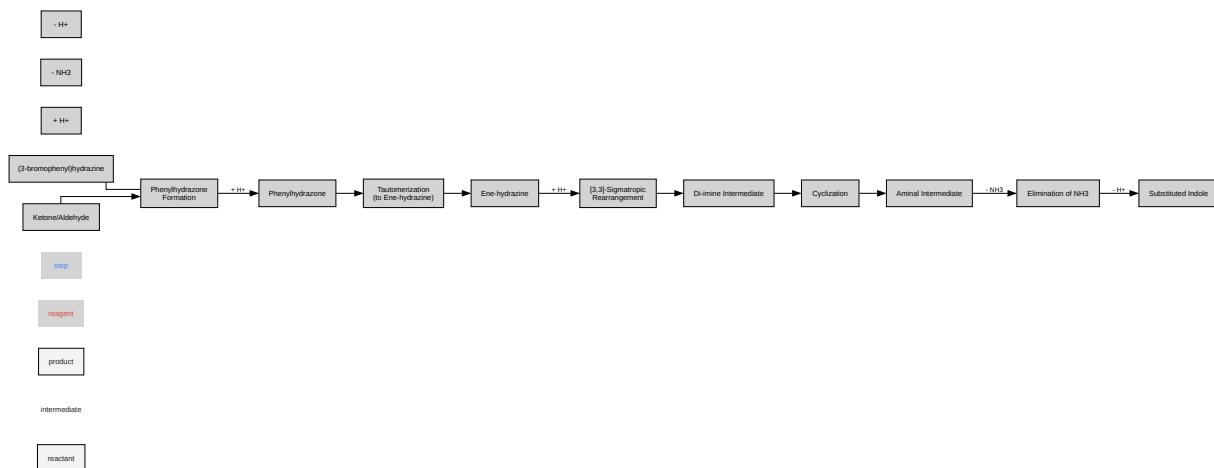
Procedure:

- Place a small amount of the liquid sample into a small test tube.
- Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.
- Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
- Heat the Thiele tube gently.[7]
- Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[7]

2.2.3. Solubility Determination

Objective: To qualitatively determine the solubility of a compound in various solvents.

Procedure:


- Place approximately 0.1 g of the solid sample into a small test tube.[8]
- Add 3 mL of the desired solvent (e.g., water, ethanol, acetone) in portions, shaking after each addition.[8]
- Observe if the solid dissolves completely.
- If the compound is insoluble in water, its solubility can be tested in acidic (5% HCl) and basic (5% NaOH) solutions to provide further information about its functional groups.[8]

Key Synthetic Application: The Fischer Indole Synthesis

(3-bromophenyl)hydrazine is a valuable reagent in organic synthesis, most notably as a precursor in the Fischer indole synthesis. This reaction allows for the formation of indole rings, which are prevalent in many biologically active compounds and pharmaceuticals.

The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the final indole product.[10][11]

Below is a DOT language script to generate a diagram of the Fischer Indole Synthesis mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromophenylhydrazine hydrochloride CAS#: 27246-81-7 [m.chemicalbook.com]
- 2. 3-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. testbook.com [testbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to (3-bromophenyl)hydrazine: Physical Properties and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328922#3-bromophenyl-hydrazine-appearance-and-physical-state>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com